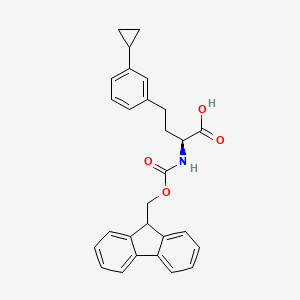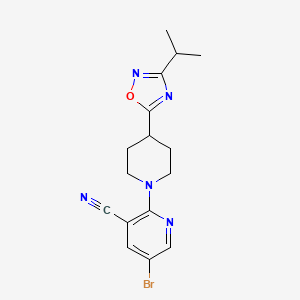
5-Bromo-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile is a complex organic compound that features a bromine atom, a piperidine ring, and an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring and the bromine atom. The final step often includes the nitrile group addition.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.
Substitution: The bromine atom allows for various substitution reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions at the bromine site.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioactive properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring provides additional binding affinity, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile
- 5-Bromo-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile
- 5-Bromo-2-(4-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile
Uniqueness
The uniqueness of 5-Bromo-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinonitrile lies in its specific substitution pattern, which provides distinct chemical and biological properties. The isopropyl group on the oxadiazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H18BrN5O |
|---|---|
Peso molecular |
376.25 g/mol |
Nombre IUPAC |
5-bromo-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H18BrN5O/c1-10(2)14-20-16(23-21-14)11-3-5-22(6-4-11)15-12(8-18)7-13(17)9-19-15/h7,9-11H,3-6H2,1-2H3 |
Clave InChI |
FRVFCGJLESTSQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=C(C=C(C=N3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)

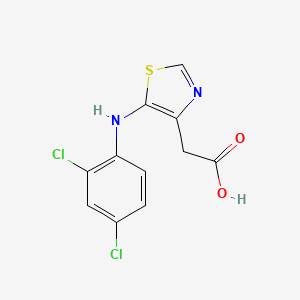
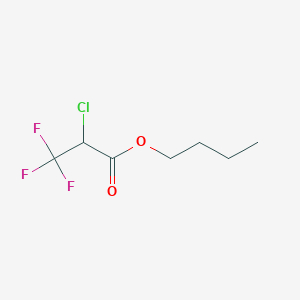


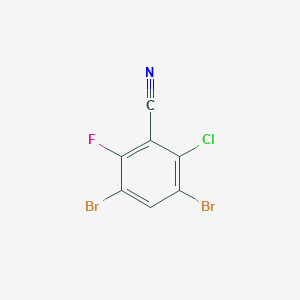
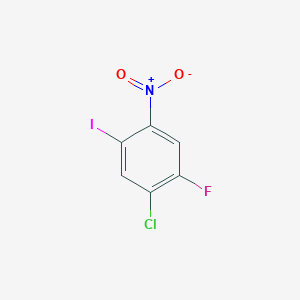
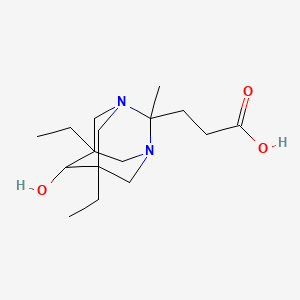
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
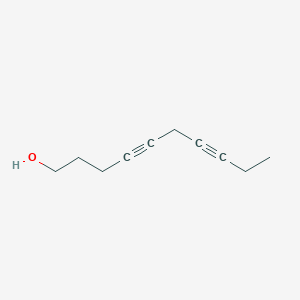
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
